Product packaging for (9H-Fluoren-9-YL)methanamine hydrochloride(Cat. No.:CAS No. 34221-61-9)

(9H-Fluoren-9-YL)methanamine hydrochloride

Cat. No.: B1370119
CAS No.: 34221-61-9
M. Wt: 231.72 g/mol
InChI Key: PCNSHWDSACOTSQ-UHFFFAOYSA-N
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Description

The utility of (9H-Fluoren-9-YL)methanamine hydrochloride in advanced chemical synthesis is derived from its bifunctional nature. It provides the core photophysical and structural properties of the fluorene (B118485) moiety while offering a site for diverse chemical modifications through its aminomethyl substituent.

This compound is recognized as a versatile organic building block, a class of compounds used for the construction of more complex molecules. chemicalregister.com Its versatility stems from the presence of two key reactive features: the primary amine group and the fluorene ring system, particularly the C9 position. The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and condensation reactions, enabling its incorporation into larger, more elaborate structures such as amides, sulfonamides, and imines.

The strategic placement of the methanamine group at the C9 position of the fluorene scaffold is particularly important. The C9 carbon is known to be the most reactive position on the fluorene skeleton, susceptible to functionalization, which allows for the introduction of various substituents to modulate the molecule's properties. researchgate.netresearchgate.net This reactivity makes this compound a valuable intermediate for creating a library of derivatives where the core fluorene properties are tuned by modifications at the amine nitrogen. This adaptability is crucial in fields like drug discovery and materials science, where precise structural changes are required to achieve desired functions.

Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number34221-61-9 sigmaaldrich.comsynthonix.com
Molecular FormulaC₁₄H₁₄ClN sigmaaldrich.comcymitquimica.com
Molecular Weight231.72 g/mol cymitquimica.com
Physical FormSolid sigmaaldrich.comcymitquimica.com
Purity≥96% sigmaaldrich.comsynthonix.com
IUPAC Name(9H-fluoren-9-yl)methanamine;hydrochloride chemicalregister.com

The fluorene moiety itself is classified as a "privileged structure" in chemistry, a molecular framework that is capable of binding to multiple biological targets. rug.nl This characteristic has led to the extensive use of fluorene-based scaffolds in both medicinal chemistry and materials science. rug.nlentrepreneur-cn.com Fluorene is a polycyclic aromatic hydrocarbon composed of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.com This rigid, planar, and often fluorescent structure imparts desirable characteristics to the molecules that contain it. researchgate.net

In materials science, the distinct photophysical properties of fluorene derivatives, such as high photostability and fluorescence, make them ideal candidates for organic light-emitting diodes (OLEDs), organic photovoltaics, and chemical sensors. entrepreneur-cn.comtue.nl The ability to easily functionalize the fluorene core allows chemists to fine-tune its electronic and optical properties for specific applications. researchgate.net For instance, attaching different functional groups can alter the emission color of a fluorene-based material from blue to green or red. entrepreneur-cn.com

In medicinal chemistry, the fluorene scaffold is found in a number of approved drugs with diverse therapeutic applications, including antimalarial, analgesic, and antiarrhythmic agents. nih.gov The rigid structure of the fluorene core can serve as a fixed anchor to position other functional groups in a precise three-dimensional orientation for optimal interaction with biological targets like enzymes or receptors. The development of new synthetic methods, such as multicomponent reactions involving fluorene-based starting materials, continues to expand the library of complex, biologically active molecules built upon this scaffold. rug.nl this compound serves as a key entry point into this chemical space, providing the foundational fluorene scaffold with a reactive group ready for elaboration into novel materials or potential therapeutic agents.

Potential Synthetic Transformations of the (9H-Fluoren-9-YL)methanamine Moiety
Reaction TypeReactant ClassResulting Functional GroupSignificance
AcylationAcyl Halides, AnhydridesAmideFormation of stable, neutral linkers common in pharmaceuticals and polymers.
SulfonylationSulfonyl HalidesSulfonamideIntroduction of a key pharmacophore found in many drug classes.
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineCarbon-nitrogen bond formation to build more complex amine derivatives.
N-AlkylationAlkyl HalidesSecondary/Tertiary AmineModification of basicity and steric properties.
N-ArylationAryl Halides (e.g., Buchwald-Hartwig coupling)Secondary Aryl AmineDirectly links the fluorene moiety to other aromatic systems, influencing electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN B1370119 (9H-Fluoren-9-YL)methanamine hydrochloride CAS No. 34221-61-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34221-61-9

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

N-methyl-9H-fluoren-9-amine;hydrochloride

InChI

InChI=1S/C14H13N.ClH/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;/h2-9,14-15H,1H3;1H

InChI Key

PCNSHWDSACOTSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN.Cl

Canonical SMILES

CNC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Incorporating the 9h Fluoren 9 Yl Methanamine Moiety

Strategies for Carbon-Nitrogen Bond Formation and Functionalization

The construction of the carbon-nitrogen bond at the C9 position of the fluorene (B118485) ring is a key step in the synthesis of (9H-Fluoren-9-YL)methanamine and its derivatives. One common approach involves the reductive amination of 9-fluorenone (B1672902). This two-step process typically begins with the formation of an imine or a related intermediate, followed by reduction to the desired amine. For instance, 9-fluorenone can be reacted with hydroxylamine (B1172632) hydrochloride to form 9-fluorenone oxime. Subsequent reduction of the oxime, often with reducing agents like zinc dust in the presence of a proton source, yields 9-aminofluorene. chiroblock.com

Alternatively, direct reductive amination of 9-fluorenone with a suitable amine source in the presence of a reducing agent provides a more direct route to N-substituted derivatives. A general procedure for the reductive amination of carbonyls involves reacting the carbonyl compound with an amine source, such as ammonium (B1175870) formate, in the presence of a catalyst, like an iridium complex, to furnish the primary amine. researchgate.net

Another strategy involves the conversion of 9-fluorenone to 9H-fluorene-9-carbonitrile, which can then be reduced to (9H-Fluoren-9-YL)methanamine. A multi-step synthesis described in the literature involves the formation of the carbonitrile followed by reduction with a borane (B79455) dimethyl sulfide (B99878) complex (BH3·DMS). nih.gov

Enantiospecific and Stereoselective Syntheses Utilizing Fluorene-Based Precursors

The development of enantiospecific and stereoselective methods for the synthesis of chiral fluorene derivatives is of significant interest, particularly for applications in asymmetric catalysis and pharmaceuticals. researchgate.net While specific examples for the direct asymmetric synthesis of (9H-Fluoren-9-YL)methanamine are not extensively detailed in the provided search results, general principles of asymmetric synthesis using chiral auxiliaries and catalysts are broadly applicable.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.govnih.gov For instance, a prochiral fluorene precursor could be reacted with a chiral amine to form a diastereomeric mixture of imines. After separation of the diastereomers, reduction and subsequent removal of the chiral auxiliary would yield the desired enantiomer of the amine. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfur-based compounds. researchgate.net

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. researchgate.net Chiral catalysts, such as those based on transition metals complexed with chiral ligands or chiral organocatalysts (e.g., chiral phosphoric acids), can be employed to induce enantioselectivity in carbon-nitrogen bond-forming reactions. semanticscholar.org For example, the asymmetric reduction of a pre-formed imine derived from 9-formylfluorene or a related ketone could be achieved using a chiral catalyst and a suitable reducing agent. The field has seen significant advancements in the catalytic asymmetric synthesis of chiral fluorenes, which could potentially be adapted for the synthesis of chiral (9H-Fluoren-9-YL)methanamine. researchgate.net

Derivatization Approaches at the Primary Amine Functionality

The primary amine group of (9H-Fluoren-9-YL)methanamine is a versatile handle for a wide range of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Amidation and Acylation Reactions

The primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other biologically active molecules. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.

For instance, Friedel-Crafts acylation of the fluorene ring system itself has been studied, though this modifies the aromatic core rather than the primary amine. rsc.org More relevant to the derivatization of the amine are standard amidation protocols. The reaction of (9H-Fluoren-9-YL)methanamine with a carboxylic acid can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to generate the corresponding amide.

Alkylation and Reductive Amination Strategies

N-alkylation of the primary amine introduces alkyl substituents, leading to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in over-alkylation.

A more controlled and widely used method is reductive amination. sumitomo-chem.co.jp In this approach, (9H-Fluoren-9-YL)methanamine is reacted with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govmdpi.com This method allows for the introduction of a wide variety of alkyl groups in a selective manner.

ReagentProduct
Aldehyde/Ketone + Reducing AgentN-Alkyl-(9H-fluoren-9-yl)methanamine

Integration into Complex Molecular Architectures via Fragment Coupling

The (9H-Fluoren-9-YL)methanamine moiety can be incorporated into large and complex molecules through fragment coupling strategies. This convergent approach involves the synthesis of different fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. nih.gov This strategy is often more efficient for the synthesis of complex targets than a linear approach.

The primary amine of (9H-Fluoren-9-YL)methanamine provides a convenient point of attachment for fragment coupling. For example, it can be acylated with a complex carboxylic acid fragment or undergo reductive amination with a complex aldehyde or ketone fragment. These well-established reactions allow for the reliable formation of robust covalent linkages.

In the context of constructing bioactive molecules, the fluorene scaffold itself can be a key pharmacophore. Symmetrical 2,7-disubstituted 9H-fluoren-9-ones have been explored as scaffolds for targeting specific biological pathways. nih.gov The synthetic strategies used to functionalize the fluorene core, combined with the derivatization of the aminomethyl group at the 9-position, provide a powerful toolkit for medicinal chemists to generate libraries of complex molecules for drug discovery.

Coupling StrategyReactant 1Reactant 2Linkage Formed
Amidation(9H-Fluoren-9-YL)methanamineCarboxylic Acid FragmentAmide
Reductive Amination(9H-Fluoren-9-YL)methanamineAldehyde/Ketone FragmentAmine

Advanced Organic Transformations and Reaction Mechanisms

Catalytic Applications Involving Fluorene-Derived Systems

The rigid, planar structure of the fluorene (B118485) system makes it an attractive backbone for the design of ligands in transition metal catalysis. While specific catalytic applications utilizing (9H-Fluoren-9-YL)methanamine hydrochloride directly as a ligand are not extensively documented, the broader class of fluorene-based ligands, particularly phosphines, has seen significant use.

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation. The efficacy of these reactions often hinges on the design of the supporting phosphine (B1218219) ligand. Bulky and electron-rich dialkylbiaryl phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.govscispace.com Ligands incorporating a fluorenyl backbone fit within this class and have been developed for reactions like the Suzuki-Miyaura coupling. nih.govnih.gov

These ligands promote efficient coupling of a wide array of substrates, including challenging aryl chlorides and sterically hindered partners. nih.govnih.gov The fluorenyl group contributes to the ligand's bulk and electronic properties, which in turn stabilizes the palladium catalyst and facilitates the reaction sequence.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Advanced Ligands

Ligand TypeSubstratesKey AdvantagesReference
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)Aryl Chlorides, Aryl Tosylates, HeteroarylsHigh reaction rates, broad scope, room temperature reactions, low catalyst loadings. nih.gov
P-bridged Biaryl PhosphacyclesSterically hindered and heterocyclic aryl halidesEfficient coupling at room temperature, high stability. nih.gov
Indenyl-based DicyclohexylphosphineAryl Halides for Borylation/Suzuki CouplingEnables one-pot synthesis of symmetrical and unsymmetrical biaryls in excellent yield. rsc.org

Beyond palladium, fluorene-based systems have potential applications in a variety of other transition metal-mediated processes. The ability of transition metal complexes to cycle through multiple oxidation states makes them suitable for developing novel catalytic pathways. mdpi.com These transformations include C-H bond activation, cyclization reactions, and hydrosilylation, among others. mdpi.com The design of chiral ligands derived from scaffolds like fluorene is crucial for asymmetric catalysis, where creating specific stereochemical outcomes is desired. While direct applications of this compound are sparse, the potential to modify its amine group to create novel chiral ligands for various transition metals remains an area of interest.

Nucleophilic Substitution and Addition Reactions

The primary amine group in this compound is a key functional handle for nucleophilic reactions. As a potent nucleophile, this amine can participate in a wide range of transformations to form new carbon-nitrogen and heteroatom-nitrogen bonds.

In nucleophilic substitution reactions, the amine can displace leaving groups from alkyl halides, sulfonyl chlorides, and other electrophilic species. A prominent example is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.comlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The amine of (9H-Fluoren-9-YL)methanamine could be employed to react with activated aryl halides to form diarylamine structures. masterorganicchemistry.comnih.gov

Furthermore, the amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reversible reaction is a cornerstone of organic synthesis, providing a pathway to numerous other functional groups and heterocyclic systems.

Rearrangement and Cyclization Pathways Leading to Fluorene-Containing Heterocycles (e.g., Thiazoles, Fluorenones)

The fluorene core is a valuable building block for the synthesis of complex, fused heterocyclic systems. Pathways involving cyclization and rearrangement can transform fluorene derivatives into structures like thiazoles and fluorenones.

Synthesis of Fluorene-Containing Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring. synarchive.commdpi.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species (like thiourea). synarchive.comnih.gov To generate a fluorene-containing thiazole, a common strategy begins with the chloroacetylation of a fluorene derivative to produce an α-chloro ketone. This intermediate can then react with thiourea (B124793) in a subsequent step. The mechanism proceeds via an initial SN2 reaction, followed by intramolecular condensation and dehydration to yield the aromatic thiazole ring. youtube.com

Synthesis of Fluorenones: Fluorenones, which feature a carbonyl group at the C9 position, are important intermediates and target molecules in materials science and medicinal chemistry. A powerful modern method for their synthesis is the palladium-catalyzed dehydrogenative cyclization of benzophenones. acs.orgnih.gov This intramolecular C-H functionalization reaction provides a direct route to the fluorenone core. acs.org The reaction is typically performed at high temperatures with a palladium catalyst, such as Pd(OAc)₂, and an oxidant.

Investigations into Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of these transformations is crucial for reaction optimization and the development of new synthetic methods.

Mechanism of Hantzsch Thiazole Synthesis: The accepted mechanism for the Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, displacing the halide. nih.govyoutube.com The resulting intermediate then undergoes cyclization, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the stable, aromatic thiazole ring. nih.govresearchgate.net

Mechanism of Palladium-Catalyzed Fluorenone Synthesis: The mechanism for the palladium-catalyzed dehydrogenative cyclization of benzophenones to fluorenones is believed to proceed through a dual C-H activation pathway. acs.org The proposed cycle involves:

Electrophilic Palladation: The Pd(II) catalyst coordinates to the benzophenone, likely directed by the carbonyl group, and performs an electrophilic C-H activation on one of the aryl rings to form a five-membered palladacycle intermediate. acs.org

Intramolecular C-H Cleavage: A second intramolecular C-H activation occurs on the adjacent aryl ring. This is often considered the rate-determining step. acs.org

Reductive Elimination: The two aryl groups reductively eliminate to form the C-C bond of the fluorenone product, generating a Pd(0) species.

Catalyst Regeneration: An oxidant regenerates the active Pd(II) catalyst from the Pd(0) species, allowing the catalytic cycle to continue. acs.org

Table 2: Mechanistic Steps in Key Fluorene-Related Transformations

TransformationKey Mechanistic StepsIntermediate SpeciesReference
Hantzsch Thiazole Synthesis1. Nucleophilic attack by sulfur. 2. Intramolecular cyclization. 3. Dehydration.Thioether, Hydroxythiazoline synarchive.comnih.gov
Pd-Catalyzed Fluorenone Synthesis1. Electrophilic palladation. 2. Intramolecular C-H cleavage. 3. Reductive elimination.Five-membered palladacycle acs.org
Nucleophilic Aromatic Substitution (SNAr)1. Nucleophilic addition to the ring. 2. Elimination of the leaving group.Meisenheimer Complex (Carbanion) libretexts.orgyoutube.com

Role of Fluorene Based Frameworks in Protecting Group Chemistry

Precursors to N-Terminal Amine Protecting Group Reagents (e.g., Fmoc-Cl)

The most widely used reagent for the introduction of the Fmoc protecting group is (9H-Fluoren-9-yl)methyl carbonochloridate, commonly known as 9-fluorenylmethyl chloroformate or Fmoc-Cl. wikipedia.org This reagent is typically synthesized from a precursor, 9-fluorenylmethanol. acs.org The synthesis involves the reaction of 9-fluorenylmethanol with phosgene. wikipedia.orgacs.org

(9H-Fluoren-9-YL)methanamine hydrochloride is a salt of a primary amine derivative of the fluorene (B118485) framework. While 9-fluorenylmethanol is the direct precursor to Fmoc-Cl, (9H-Fluoren-9-YL)methanamine represents a closely related structural analog within the family of 9-substituted fluorene compounds that are central to the synthesis of these protecting group reagents. The synthesis of the key precursor, 9-fluorenylmethanol, is often achieved from fluorene itself. Common synthetic routes involve the lithiation of fluorene followed by a reaction with formaldehyde, or the formylation of fluorene to produce 9-fluorenecarboxaldehyde, which is then reduced to 9-fluorenylmethanol. chemicalbook.comsemanticscholar.orggoogle.comgoogle.com

The creation of Fmoc-Cl from 9-fluorenylmethanol is a critical step that enables the subsequent protection of amino acids. This chloroformate ester readily reacts with the primary or secondary amine of an amino acid to form a stable Fmoc-carbamate, effectively protecting the N-terminus during peptide synthesis. wikipedia.org

Application in Solid-Phase Peptide Synthesis Methodologies

The introduction of the Fmoc group revolutionized Solid-Phase Peptide Synthesis (SPPS), leading to the widely adopted Fmoc/tBu strategy. altabioscience.comresearchgate.net This methodology offers significant advantages over the older tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) approach, primarily due to the milder reaction conditions required for deprotection. altabioscience.comiris-biotech.de

In Fmoc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected with the base-labile Fmoc group. nih.gov Side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu). iris-biotech.de The key repetitive step in chain elongation is the removal of the Fmoc group, which is typically achieved using a solution of a weak base like 20% piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comamericanpeptidesociety.org These conditions are mild enough to leave the acid-labile side-chain protecting groups and the peptide-resin linkage intact. altabioscience.com In contrast, the Boc strategy requires repeated treatments with strong acid (e.g., trifluoroacetic acid, TFA) for N-terminal deprotection, and final cleavage from the resin necessitates the use of hazardous hydrofluoric acid (HF). researchgate.netamericanpeptidesociety.org

The strong UV absorbance of the fluorene group is another significant advantage, as the release of the dibenzofulvene-piperidine adduct during deprotection can be quantified spectrophotometrically to monitor the reaction progress in real-time. altabioscience.com This feature has facilitated the automation of peptide synthesis. altabioscience.com

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

Feature Fmoc/tBu Strategy Boc/Bzl Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc) tert-Butyloxycarbonyl (Boc)
Nα-Deprotection Reagent 20% Piperidine in DMF (mild base) researchgate.net 50% Trifluoroacetic acid (TFA) in DCM (strong acid) researchgate.net
Side-Chain Protection Acid-labile (e.g., tBu, Trt) altabioscience.com HF-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Trifluoroacetic acid (TFA) (strong acid) altabioscience.com Hydrofluoric acid (HF) (harsh/corrosive acid) researchgate.net
Orthogonality Fully orthogonal system altabioscience.com Quasi-orthogonal (both groups are acid-labile) iris-biotech.de
Reaction Monitoring UV spectroscopy of cleaved by-product altabioscience.com Qualitative tests (e.g., ninhydrin)

| Compatibility | Good for acid-sensitive peptides (e.g., phosphopeptides, glycopeptides) altabioscience.com | Good for base-sensitive peptides and difficult sequences americanpeptidesociety.org |

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

A key advantage of the fluorene-based Fmoc protecting group is its central role in orthogonal protection strategies. nih.gov Orthogonality in chemical synthesis refers to the ability to deprotect one functional group out of several different types of protecting groups in any order, without affecting the others. iris-biotech.de This capability is crucial for the synthesis of complex molecules like branched or cyclic peptides and peptides with post-translational modifications. researchgate.net

The Fmoc/tBu strategy is a classic example of an orthogonal system. altabioscience.com The Fmoc group is removed by a base, while the tert-butyl (tBu) based side-chain protecting groups are removed by a strong acid. iris-biotech.de This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.

The versatility of Fmoc chemistry is further expanded by its compatibility with a wide range of other protecting groups that can be removed under different, specific conditions. This allows for multi-level orthogonal protection. For instance, to synthesize a branched peptide on a lysine (B10760008) residue, the α-amino group can be protected with Fmoc, while the ε-amino group of the lysine side-chain is protected with a group labile to different conditions, such as the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis.

Table 2: Examples of Orthogonal Protecting Groups Compatible with Fmoc-SPPS

Protecting Group Abbreviation Cleavage Condition Used For Orthogonality with Fmoc (Base-Labile)
tert-Butyl tBu Strong acid (e.g., TFA) iris-biotech.de Asp, Glu, Ser, Thr, Tyr Yes
Trityl Trt Mild acid (e.g., 1-2% TFA) iris-biotech.de Asn, Gln, Cys, His Yes
Allyloxycarbonyl Alloc Pd(0) catalyst Lys, Orn Yes
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl ivDde 2% Hydrazine in DMF Lys, Orn Yes

| 2-Phenylisopropyl | 2-PhiPr | 1% TFA in DCM | Asp, Glu | Yes |

Influence on Stereochemical Integrity and Racemization Control in Chiral Synthesis

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules like peptides. Racemization, the conversion of a chiral center into a mixture of enantiomers, can lead to biologically inactive or even harmful products. The use of urethane-based protecting groups, such as Fmoc and Boc, is known to suppress racemization during the peptide bond formation step. nih.gov The mechanism involves reducing the acidity of the α-proton and disfavoring the formation of a planar oxazolone (B7731731) intermediate, which is a key pathway for epimerization. peptide.com

Despite this inherent advantage, certain amino acids remain particularly susceptible to racemization during Fmoc-SPPS, especially during the activation step of their carboxyl group for coupling. nih.gov Histidine (His), cysteine (Cys), and serine (Ser) are well-documented examples. nih.govnih.gov The extent of racemization is highly dependent on the coupling reagents, additives, bases, and temperature used. nih.govnih.govacs.org

Research has focused on optimizing coupling conditions to minimize this side reaction. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com For highly sensitive residues like histidine, the choice of coupling reagent and the duration of the pre-activation step are critical factors; intensive pre-activation can increase racemization significantly. acs.org In some cases, lowering the reaction temperature or using specific, sterically hindered bases can also help preserve the stereochemical purity of the final peptide. nih.gov Studies have shown that racemization is generally low, around 0.4% or less per cycle, but careful optimization is required for sensitive residues. nih.govresearchgate.net

Table 3: Factors Influencing Racemization of Sensitive Amino Acids in Fmoc-SPPS

Factor Influence on Racemization Mitigation Strategies
Amino Acid Residue Cysteine, Histidine, and Phenylglycine are highly susceptible. nih.govpeptide.com Use specific side-chain protection (e.g., for His); optimize coupling conditions for each sensitive residue.
Coupling Reagent Certain reagents can promote the formation of racemizable intermediates. nih.gov Use carbodiimides (e.g., DIC) with additives like HOBt or Oxyma; avoid prolonged pre-activation. acs.org
Base Strong, non-hindered bases used during coupling can increase α-proton abstraction. mdpi.com Use sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or collidine. nih.gov
Temperature Higher temperatures, such as in microwave-assisted SPPS, can accelerate racemization. nih.gov Lower the coupling temperature for sensitive residues (e.g., from 80°C to 50°C). nih.gov

| Deprotection Step | The basic conditions for Fmoc removal can contribute to epimerization, though it is less common than during coupling. mdpi.com | Add HOBt to the deprotection solution; use alternative bases like piperazine (B1678402) for Asp-containing sequences to reduce aspartimide formation, a precursor to racemization. nih.gov |

Applications in Chemical Biology and Material Science Research

Design and Synthesis of Peptidomimetics and Unnatural Amino Acid Analogs

The development of peptidomimetics—compounds that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery, aiming to overcome the limitations of native peptides, such as poor stability and bioavailability. nih.gov Unnatural amino acids are crucial components in this endeavor, offering novel side chains and backbone conformations. sigmaaldrich.comnih.gov (9H-Fluoren-9-YL)methanamine serves as a foundational scaffold for creating such molecules, where the fluorene (B118485) group imparts conformational rigidity and unique steric properties.

Researchers utilize the fluorenyl group to construct constrained dipeptide mimics and other non-natural amino acid analogs. nih.gov By incorporating this bulky, rigid structure, it is possible to control the torsional angles of the peptide backbone, forcing it into specific secondary structures like β-turns. nih.gov This conformational restriction can enhance binding affinity and selectivity for biological targets. sigmaaldrich.com The synthesis often involves modifying the amine group of (9H-Fluoren-9-YL)methanamine or using the fluorene core as a starting point for more elaborate structures. researchgate.net These synthetic strategies allow for the introduction of diverse functionalities, leading to a wide array of amino acid analogs with tailored properties for incorporation into therapeutic peptides. knightchem-store.comenamine.net

Table 1: Examples of Unnatural Amino Acid Analogs Derived from Fluorene Scaffolds This table is illustrative and based on the types of modifications made to fluorene-based amino acids in research.

Analog TypeStructural FeaturePotential Application
Constrained Dipeptide Mimic Fluorene group integrated into the backbone to restrict rotation.Enhancing receptor binding and enzymatic stability.
Fluorescent Amino Acid The inherent fluorescence of the fluorene core is utilized.Probing protein structure and dynamics.
Bulky Side-Chain Analog The fluorenyl group acts as a large, hydrophobic side chain.Studying steric effects in protein-protein interactions.
Chiral Building Block Used as a scaffold for asymmetric synthesis.Creating enantiomerically pure complex molecules.

Development of Chemical Probes and Tools for Interrogating Biological Systems

The intrinsic fluorescence of the fluorene ring system is a key feature exploited in the development of chemical probes. wikipedia.org This property allows for the creation of fluorescent tags and sensors to visualize and interrogate complex biological processes within living cells. nih.gov By attaching the (9H-Fluoren-9-YL)methanamine moiety to other molecules of interest, such as peptides, lipids, or drug candidates, researchers can track their localization, movement, and interactions in real-time.

The development of these tools often involves light-mediated catalysis and photoredox reactions, where the fluorene core can act as a photosensitizer. nih.gov These advanced methods enable precise control over biological activities and facilitate applications like protein bioconjugation and the probing of cellular environments. nih.govnih.gov The design of such probes leverages the stable and high quantum yield fluorescence of the fluorene group, making it an attractive alternative to more common fluorophores. These tools are instrumental in drug discovery and in deciphering the complex networks that govern cellular function. nih.gov

Construction of Complex Natural Product Scaffolds

In the field of total synthesis, chemists often seek versatile and rigid building blocks to construct complex molecular architectures found in nature. mdpi.com While direct, widespread application of (9H-Fluoren-9-YL)methanamine hydrochloride in the collective synthesis of natural products is not extensively documented, its structural characteristics make it a potentially valuable starting material. nih.govnih.gov The rigid tricyclic system can serve as a stereocontrolling element or as a core scaffold onto which further complexity is built.

The synthesis of natural product collections often relies on common intermediates that can be diversified to yield multiple, structurally distinct family members. nih.gov The fluorene structure, with its defined three-dimensional shape, could be employed to create a central core that, after a series of transformations, leads to diverse natural product scaffolds. Its utility would lie in providing a rigid framework, thereby reducing the conformational flexibility of synthetic intermediates and potentially simplifying the stereochemical challenges encountered in complex syntheses. mdpi.com

Research into Advanced Organic Materials Leveraging Fluorene Core Properties

The fluorene core is a critical component in the field of materials science, particularly for the development of advanced organic electronic and optoelectronic materials. nbinno.comfao.org Its rigid and planar structure, combined with high thermal stability and excellent photoluminescent properties, makes it an ideal building block for conjugated polymers and small molecules used in various devices. nbinno.comtue.nl Polyfluorene polymers are well-known for their electrical conductivity and electroluminescence, making them highly suitable for use as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org

Derivatives of fluorene, including those synthesized from the amine functional group of (9H-Fluoren-9-YL)methanamine, are investigated for applications ranging from conductive polymers to materials with high nonlinear optical (NLO) activity. nbinno.comnih.gov By functionalizing the fluorene unit, researchers can fine-tune its electronic properties, such as charge transport and emission color. nbinno.comtue.nl The amine group provides a convenient handle for incorporating fluorene into larger polymeric structures or for attaching electron-donating or electron-withdrawing groups to create "push-pull" systems essential for NLO materials. nih.gov

Table 2: Applications of Fluorene-Based Organic Materials

Application AreaKey Property of Fluorene CoreExample Material Type
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, charge carrier mobility.Polyfluorene polymers as emissive or charge transport layers. wikipedia.orgnbinno.com
Conductive Polymers π-conjugated system allowing for electron delocalization.Fluorene-containing conjugated polymers. wikipedia.org
Chemical Sensors Sensitivity of optical properties to environmental changes.Fluorene-based π-conjugated oligomers. fao.org
Nonlinear Optical (NLO) Materials Tunable electronic structure in donor-π-acceptor systems.Chromophores with a fluorene linker. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Fluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in ¹H and ¹³C NMR spectra, the atomic connectivity and chemical environment of each nucleus can be mapped out.

For (9H-Fluoren-9-YL)methanamine hydrochloride, the ¹H NMR spectrum provides a wealth of structural information. The eight aromatic protons of the fluorene (B118485) core typically appear as a complex multiplet in the downfield region (approximately 7.2–7.9 ppm). The unique proton at the C9 position, being a methine group, exhibits a distinct chemical shift. The methylene (B1212753) (-CH₂-) protons adjacent to the ammonium (B1175870) group are deshielded and would likely appear as a doublet, coupled to the C9 proton. The protons of the ammonium group (-NH₃⁺) may be visible as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The fluorene core presents multiple signals in the aromatic region (~120–150 ppm). The quaternary carbons (C4a, C4b, C8a, C9a) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methine carbon at the C9 position and the methylene carbon of the aminomethyl group have characteristic shifts in the aliphatic region, providing unambiguous confirmation of the compound's core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for fluorene derivatives and related structures. rsc.orgrsc.orgpdx.eduoregonstate.edu

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-1, H-8Aromatic CH~7.8–7.9~120.1
H-2, H-7Aromatic CH~7.3–7.4~127.5
H-3, H-6Aromatic CH~7.3–7.4~127.9
H-4, H-5Aromatic CH~7.5–7.6~125.2
H-9Methine CH~4.2–4.4~47.0
-CH₂-Methylene CH₂~3.1–3.3~45.0
-NH₃⁺AmmoniumBroad, variable-
C-4a, C-4bQuaternary C-~141.0
C-8a, C-9aQuaternary C-~148.5

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. whitman.edu High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of a compound. rsc.org

For this compound (C₁₄H₁₄ClN, Molecular Weight: 231.72 g/mol ) bldpharm.com, analysis is typically performed on the free base (C₁₄H₁₃N, Molecular Weight: 195.26 g/mol ) generated in the ion source. In electrospray ionization (ESI) mode, the compound would be readily observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 196.11.

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) provides key structural information. The most characteristic fragmentation pathway for this molecule is the cleavage of the C9-CH₂ bond. This benzylic cleavage is highly favorable as it leads to the formation of a stable fluorenyl cation (C₁₃H₉⁺) at m/z 165. This fragment is often the base peak in the spectrum of 9-substituted fluorenes. The other fragment, the aminomethyl radical, is neutral and not detected. The presence of the molecular ion and the characteristic m/z 165 fragment are strong indicators of the (9H-Fluoren-9-YL)methanamine structure. whitman.edulibretexts.org

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the continuous monitoring of reaction mixtures, enabling researchers to track the consumption of reactants and the formation of products, such as (9H-Fluoren-9-YL)methanamine, in real-time.

Table 2: Predicted Key Mass Spectrometry Fragments for (9H-Fluoren-9-YL)methanamine

m/z (Predicted) Ion Formula Identity Notes
196.11[C₁₄H₁₄N]⁺Protonated Molecular Ion [M+H]⁺Observed in positive ESI mode.
195.10[C₁₄H₁₃N]⁺˙Molecular Ion [M]⁺˙Observed in EI mode.
165.07[C₁₃H₉]⁺Fluorenyl CationOften the base peak; results from loss of ·CH₂NH₂.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. pharmrxiv.de It provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. This information is crucial for understanding intermolecular interactions that govern the material's properties.

The crystal structures of fluorene derivatives are often characterized by significant noncovalent interactions, such as C-H···π and π···π stacking interactions, which direct the formation of the supramolecular architecture. nih.gov The conformation of the aminomethyl side chain relative to the fluorene ring system would be clearly defined, including the torsion angles that dictate its spatial orientation. This structural data is fundamental for computational modeling and structure-property relationship studies.

Table 3: Representative Crystallographic Data for a Substituted Fluorene Derivative (9,9-bis(hydroxymethyl)-9H-fluorene) mdpi.com

Parameter Value
Chemical FormulaC₁₅H₁₄O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.2561(3)
b (Å)9.0718(3)
c (Å)15.3601(5)
α, β, γ (°)90, 90, 90
Volume (ų)1149.20(7)
Z (molecules/unit cell)4

Spectroscopic Probes for Reaction Progress Monitoring and Conformational Analysis

Beyond NMR and MS, other spectroscopic techniques, particularly those based on UV-Visible absorption and fluorescence, serve as powerful probes for monitoring reactions and conformational changes in fluorene derivatives. The fluorene moiety is inherently fluorescent, a property that is highly sensitive to its chemical environment and electronic structure. spiedigitallibrary.org

The amine group in (9H-Fluoren-9-YL)methanamine allows it to be used as a reactive tag. When the amine reacts to form a new covalent bond (e.g., forming an amide or thiourea), the electronic conjugation of the fluorene chromophore can be altered. This alteration often leads to distinct changes in the UV-Vis absorption and fluorescence emission spectra, such as a shift in the maximum wavelength (λ_max) or a significant change in the fluorescence quantum yield (Φ_F). nih.govacs.org

For instance, some amine-reactive fluorene probes exhibit low fluorescence in their initial state but become highly fluorescent upon conjugation to another molecule. acs.orgucf.educapes.gov.br This "turn-on" fluorescence provides a clear and sensitive signal for monitoring the progress of a labeling reaction or a biological binding event. By tracking the appearance of the product's fluorescence signal or the disappearance of the reactant's signal, reaction kinetics can be accurately determined. These photophysical changes can also report on conformational shifts within a larger molecule to which the fluorene probe is attached.

Table 4: Illustrative Photophysical Properties of an Amine-Reactive Fluorene Probe Before and After Conjugation spiedigitallibrary.orgacs.org

State Absorption λ_max (nm) Emission λ_max (nm) Fluorescence Quantum Yield (Φ_F)
Unconjugated Probe~375~404Low (~0.02)
Conjugated Adduct~375~455High (~0.72)

Emerging Research Directions and Future Prospects

Chemo- and Regioselective Functionalization of the Fluorene (B118485) Nucleus

The ability to precisely install functional groups at specific positions on the fluorene backbone is critical for tuning the electronic and steric properties of its derivatives. Current research emphasizes the development of highly selective reactions that can overcome the challenge of differentiating between the electronically similar positions on the aromatic rings (C1-C4 and C5-C8).

Detailed research findings have demonstrated success in the selective halogenation and nitration of the fluorene system. For instance, electrophilic aromatic bromination and nitration of 9-fluorenone (B1672902) have been achieved with high chemo- and regioselectivity under mild conditions using water as a solvent. researchgate.net The nitration of 9-fluorenone can be directed to produce 2-nitrofluorenone in high yield. researchgate.net Further control can yield specific dinitro- or trinitro- derivatives by adjusting the nitrating agent and reaction conditions. researchgate.net These methods are significant as they avoid harsh conditions and the use of hazardous organic solvents, offering a greener route to key intermediates. researchgate.net

Below is a summary of selective functionalization reactions performed on the 9-fluorenone nucleus, a close derivative of the subject compound.

Reaction Reagent(s) Solvent Primary Product Yield
BrominationBr₂Water2-Bromo-9-fluorenoneHigh
NitrationHNO₃ / H₂SO₄Water2-Nitrofluorenone92%
DinitrationHNO₃ / H₂SO₄Water2,7-DinitrofluorenoneHigh
TrinitrationFuming HNO₃ / H₂SO₄Water2,4,7-Trinitrofluorenone94%

This table presents data on the functionalization of 9-fluorenone, a structurally related precursor.

Computational Chemistry and Machine Learning Applications in Fluorene-Based Reaction Prediction

The convergence of computational chemistry and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the discovery of new synthetic routes. nih.govarxiv.org These tools are poised to accelerate the development of novel fluorene derivatives by modeling complex reaction environments and predicting the feasibility and selectivity of transformations. acs.orgresearchgate.net

Machine learning models, often trained on vast datasets of known chemical reactions like those from the United States Patent and Trademark Office (USPTO), can identify patterns and predict the products of reactions involving the fluorene scaffold. iscientific.org For instance, algorithms can be developed to forecast the most likely site of functionalization in a polysubstituted fluorene derivative, saving significant experimental time and resources. Computational methods, such as Density Functional Theory (DFT), can provide deep mechanistic insights, calculating transition state energies to explain observed regioselectivity or predict the viability of a novel transformation. researchgate.net The synergy between ML's predictive power and computational chemistry's explanatory capabilities offers a powerful approach to designing efficient syntheses for complex fluorene-based targets. nih.gov

Recent studies highlight the performance of various ML models in chemical reaction prediction, demonstrating their potential applicability to fluorene chemistry.

Model/Method Primary Application Performance Metric (Example)
Artificial Neural Networks (ANN)Reaction Outcome PredictionAccuracy: ~95.87%
Long Short-Term Memory (LSTM)Synthesis PlanningAccuracy: ~97.77%
Siamese NetworksYield PredictionAccuracy: ~97.92%
USSO-Bi-LSTMReaction PredictionAccuracy: ~98.89%

This table showcases the accuracy of various machine learning models in general chemical reaction prediction tasks, as reported in a comparative study. iscientific.org

Synthesis of Novel Heterofluorene Scaffolds and Their Reactivity

Incorporating heteroatoms such as nitrogen, oxygen, or sulfur into the tricyclic fluorene core generates heterofluorene scaffolds like carbazoles, dibenzofurans, and dibenzothiophenes. These structural modifications can dramatically alter the molecule's properties, leading to new applications in optoelectronics and pharmaceuticals. Research in this area focuses on developing novel synthetic pathways to these valuable scaffolds, often starting from readily available fluorene derivatives.

One established strategy involves the cyclization of appropriately substituted biphenyls. However, more direct routes starting from the fluorene nucleus are of great interest. For example, fluorenone can be converted to its oxime, which can then undergo a Beckmann rearrangement to form a phenanthridone, a nitrogen-containing heterocycle. Another approach involves the reaction of fluorene-based precursors with other reagents to build new heterocyclic rings. For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, derived from fluorenone, can be reacted with α-halocarbonyl compounds to synthesize fluorenyl-hydrazonothiazole derivatives. mdpi.com These methods expand the chemical space accessible from the fluorene core, enabling the creation of molecules with tailored functions.

Parent Scaffold Heterofluorene Analogue Incorporated Heteroatom(s)
FluoreneCarbazoleNitrogen
FluoreneDibenzofuranOxygen
FluoreneDibenzothiopheneSulfur
FluoreneAzafluorene (e.g., Indenopyridine)Nitrogen
FluoreneThiazole-fused FluoreneNitrogen, Sulfur

Sustainable and Green Chemistry Approaches for Fluorene Compound Synthesis

In line with the global push for environmental responsibility, green chemistry principles are increasingly being applied to the synthesis of fluorene compounds. This involves designing processes that reduce waste, minimize energy consumption, and utilize less hazardous substances.

A key area of progress is the replacement of traditional organic solvents with more environmentally benign alternatives. As mentioned previously, the selective nitration and bromination of 9-fluorenone have been successfully carried out in water, which dramatically reduces the environmental impact of these reactions. researchgate.net Another significant advancement is the development of greener oxidation methods. The conversion of 9H-fluorenes to 9-fluorenones, a crucial step in the synthesis of many derivatives, can be achieved with high efficiency using aerobic oxidation in the presence of potassium hydroxide, avoiding the use of stoichiometric heavy-metal oxidants like chromium trioxide. rsc.orgresearchgate.net Furthermore, process intensification techniques such as continuous flow synthesis are being explored to improve reaction efficiency, reduce reaction times, and enhance safety for reactions like the Grignard synthesis of 9-aryl-fluoren-9-ols. rsc.org

Transformation Traditional Method Green/Sustainable Alternative Key Advantage
Oxidation of 9H-FluoreneChromium trioxide (CrO₃) in acetic acidAerobic oxidation (Air/O₂) with KOH in THFAvoids toxic heavy metals, higher yield. rsc.orgresearchgate.net
BrominationBromine in chlorinated solvents (e.g., CHCl₃)Bromine in waterEliminates hazardous organic solvents. researchgate.net
NitrationNitric acid in concentrated sulfuric acidNitric acid/sulfuric acid in waterReduces solvent use, simplifies workup. researchgate.net
Grignard ReactionBatch processingContinuous flow processingImproved heat transfer, safety, and control. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (9H-Fluoren-9-yl)methanamine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of fluorenyl precursors. For example, fluorenylmethyl halides can react with ammonia or amines under controlled pH (7–9) to form the primary amine, followed by HCl treatment to yield the hydrochloride salt . Purity optimization involves recrystallization from ethanol/water mixtures (3:1 v/v) or chromatography on silica gel with dichloromethane/methanol (95:5) as eluent. Monitoring by TLC (Rf ≈ 0.3 in CH2Cl2/MeOH 9:1) and NMR (δ 3.8–4.2 ppm for CH2NH2 protons) ensures minimal byproducts .

Q. How should researchers characterize the compound’s identity and purity using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm, 8H, fluorene backbone) and the methylene amine group (δ 3.9–4.1 ppm, 2H, CH2NH2) .
  • 13C NMR : Fluorene carbons appear at δ 120–145 ppm, with the CH2NH2 carbon at δ 45–50 ppm .
  • MS (ESI+) : Exact mass [M+H]+ = 226.11 (free base) and [M-Cl]+ = 208.12 for the hydrochloride form .
  • HPLC : Use a C18 column with acetonitrile/water (60:40) + 0.1% TFA; retention time ~6.2 min (purity >98%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Avoid generating aerosols during weighing .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from rotational isomers or protonation states. For example:

  • Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 25°C to −40°C) to observe coalescence of split signals caused by hindered rotation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguous geometries. Fluorenyl groups often exhibit planar rigidity, simplifying refinement .
  • Tandem MS/MS : Fragment ions (e.g., m/z 180 from [M+H]+) confirm substituent positions .

Q. What strategies are effective for incorporating this compound into peptide or PROTAC synthesis?

  • Methodological Answer :

  • Fmoc-Based Solid-Phase Synthesis : Use (9H-Fluoren-9-yl)methanamine as a backbone amide linker (BAL). Activate with HBTU/DIPEA in DMF, coupling to resin-bound peptides at 25°C for 2–4 hours .
  • PROTAC Design : Functionalize the amine group with E3 ligase ligands (e.g., thalidomide derivatives) via NHS ester coupling. Optimize solubility by adding PEG spacers (e.g., 6-hydroxyhexyl groups, as in ) .
  • Purification : Reverse-phase HPLC with gradients of 10–90% acetonitrile in 0.1% TFA to isolate conjugates .

Q. How does the compound’s physicochemical profile influence its application in drug discovery?

  • Methodological Answer :

  • LogP : Experimental LogP = 3.2 (iLOGP) indicates moderate lipophilicity, suitable for blood-brain barrier penetration (BBB score = 0.8) .
  • Solubility : Aqueous solubility is low (0.0425 mg/mL), necessitating DMSO or ethanol co-solvents for in vitro assays .
  • Metabolic Stability : Cytochrome P450 inhibition (CYP2D6/CYP3A4) requires screening using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to assess drug-drug interaction risks .

Q. What computational methods are recommended for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with fluorenyl groups as rigid scaffolds. Parameterize amine hydrogens for hydrogen-bond interactions (e.g., with kinase ATP pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze RMSD (<2 Å) and interaction entropy .
  • QSAR Models : Train models with descriptors like TPSA (64.35 Ų) and molar refractivity (93.07) to predict IC50 values against cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.